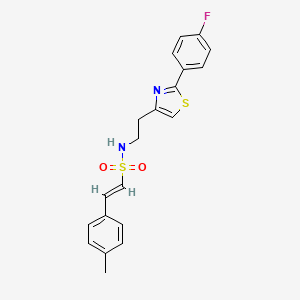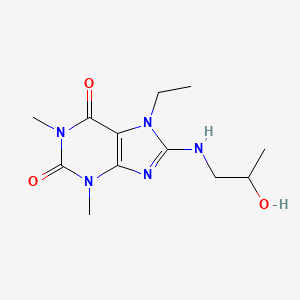![molecular formula C16H16N4O3 B2744866 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 726165-23-7](/img/structure/B2744866.png)
6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C16H16N4O3 and a molecular weight of 312.32 . It is used for research purposes .
Synthesis Analysis
A novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Molecular Structure Analysis
The molecular structure of 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione consists of 16 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
Antithrombotic Pyrido[4,3-d]pyrimidine-2,4-diones : A study by Furrer, Wágner, and Fehlhaber (1994) explored the synthesis of new antithrombotic compounds, including derivatives related to the requested compound, showing favorable cerebral and peripheral effects. This research illustrates the potential of such compounds in the development of antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).
Antioxidant and Antimicrobial Agents : Al-Adhami and Al-Majidi (2021) synthesized a series of derivatives from 6-amino-1,3-dimethyluracil, highlighting their evaluation for antioxidant and antimicrobial activities against various bacteria and fungi. This indicates the compound's utility in developing new antimicrobial and antioxidant agents (Al-Adhami & Al-Majidi, 2021).
Antibacterial Agents : A novel series of medium-size lactam ring analogs, including similar structural frameworks, have been synthesized and evaluated for their antibacterial activities. This research by Harita et al. (2017) demonstrates the compound's relevance in discovering new antibacterial agents (Harita et al., 2017).
Heterocyclic Compound Synthesis
- Heterocyclic Structures : Research by Grinev, Amal’chieva, and Egorova (2014) on the reactions of furan-2(3H)-ones with amino acids leading to various heterocyclic compounds. This indicates the compound's utility in target-oriented synthesis for designing novel heterocyclic structures (Grinev, Amal’chieva, & Egorova, 2014).
Molecular Docking Studies
- Molecular Docking for Antibacterial Activity : Harita et al. (2017) also conducted molecular docking studies to determine the binding conformation of synthesized compounds, providing insights into their potential antibacterial efficacy through interaction with bacterial enzymes (Harita et al., 2017).
Anticancer Activity Evaluation
- Anticancer Activity : Kumar et al. (2015) explored the synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules under microwave-assisted conditions, evaluating them for anticancer activity against various human cancer cell lines. This demonstrates the compound's potential framework for developing novel anticancer agents (Kumar et al., 2015).
Propriétés
IUPAC Name |
6-amino-1-benzyl-5-(furan-2-ylmethylamino)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c17-14-13(18-9-12-7-4-8-23-12)15(21)19-16(22)20(14)10-11-5-2-1-3-6-11/h1-8,18H,9-10,17H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLNMWFUDYUUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

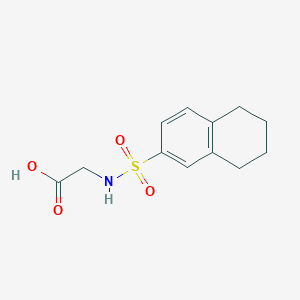
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)
![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)
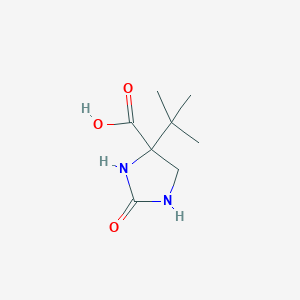
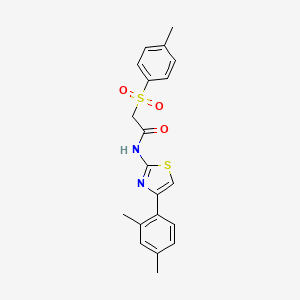
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)
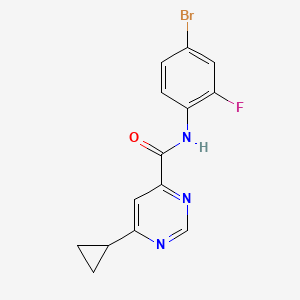
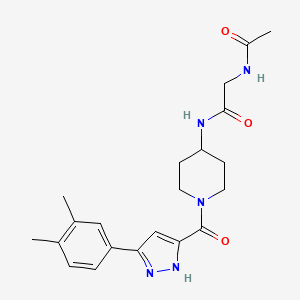
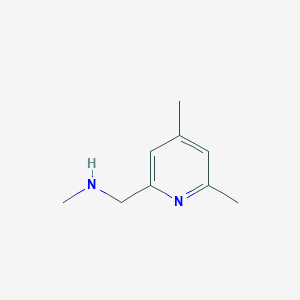
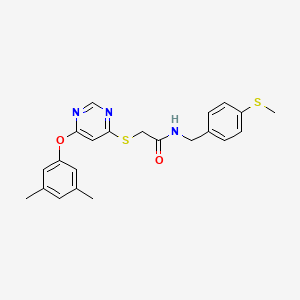
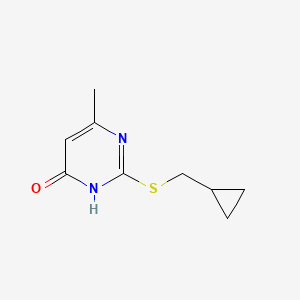
![6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride](/img/structure/B2744803.png)
